3-Cyanocinnamic acid CAS 16642-93-6 properties
3-Cyanocinnamic acid CAS 16642-93-6 properties
An In-Depth Technical Guide to 3-Cyanocinnamic Acid (CAS 16642-93-6)
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the properties, synthesis, and applications of 3-Cyanocinnamic acid. As a versatile bifunctional molecule, its utility spans from a foundational building block in medicinal chemistry to potential applications in advanced analytical techniques. This guide provides not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Core Physicochemical Properties and Specifications
3-Cyanocinnamic acid, systematically named (2E)-3-(3-Cyanophenyl)prop-2-enoic acid, is a derivative of cinnamic acid featuring a nitrile group at the meta position of the phenyl ring.[1] This substitution significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The compound typically presents as a powder and possesses a molecular weight of 173.17 g/mol .[1][2][3]
Proper storage and handling are critical for maintaining the integrity of the compound. It should be stored in a dry place at room temperature or refrigerated at 2-8°C, protected from light and air to prevent degradation.[1][3]
Table 1: Key Physicochemical Properties of 3-Cyanocinnamic Acid
| Property | Value | Source(s) |
| CAS Number | 16642-93-6 | [1][2][4] |
| Molecular Formula | C₁₀H₇NO₂ | [1][2][3] |
| Molecular Weight | 173.17 g/mol | [1][2][3] |
| IUPAC Name | (2E)-3-(3-Cyanophenyl)prop-2-enoic acid | [1] |
| Synonyms | 3-(3-Cyanophenyl)acrylic acid, trans-3-(3-Cyanophenyl)acrylic acid | [1][3] |
| Appearance | Powder | [1] |
| Purity | Typically ≥95% | [2][3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | [1] |
| Storage Conditions | 2-8°C, protect from air and light | [1] |
Synthesis and Purification: A Validated Approach
The most reliable and common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[5][6] This reaction provides a high-yielding and stereoselective route to the desired trans (E) isomer, which is typically more stable and common than the cis (Z) isomer.[7] The Doebner modification of this reaction, which uses pyridine as a catalyst and solvent, is particularly effective as it facilitates the decarboxylation of the intermediate malonic acid derivative.[8][9]
The causality behind this choice of reaction lies in its efficiency. The reaction proceeds by the formation of a carbanion from malonic acid, facilitated by a basic catalyst like pyridine. This nucleophile then attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde. A subsequent dehydration and decarboxylation sequence yields the final α,β-unsaturated carboxylic acid.
Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure product identity and purity.
Materials:
-
3-Cyanobenzaldehyde
-
Malonic Acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as co-catalyst, a few drops)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-cyanobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent and Catalyst Addition: Add pyridine to dissolve the solids, followed by a few drops of piperidine. The use of a slight excess of malonic acid ensures the complete consumption of the aldehyde. Piperidine, being a stronger base than pyridine, accelerates the initial condensation step.
-
Reflux: Heat the reaction mixture to reflux (approx. 90-100°C) for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-cyanobenzaldehyde spot.
-
Workup and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step neutralizes the pyridine and protonates the carboxylate, causing the crude 3-cyanocinnamic acid to precipitate out of the acidic aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The large coupling constant (typically ~16 Hz) between the vinylic protons in the ¹H NMR spectrum is a key indicator of the desired trans configuration.[10]
Synthesis Workflow Diagram
Caption: Knoevenagel-Doebner synthesis workflow for 3-Cyanocinnamic acid.
Key Applications in Research and Development
The unique trifunctional structure of 3-cyanocinnamic acid—comprising a carboxylic acid, a nitrile, and an alkene—makes it a highly valuable and versatile building block in synthetic chemistry.
A. Intermediate for Pharmacologically Active Compounds
The primary application of 3-cyanocinnamic acid is as a scaffold in the synthesis of more complex molecules with potential therapeutic value.[1] The different functional groups can be selectively modified to build a diverse library of compounds.
-
Antifungal Agents: It has been utilized as a starting material for the synthesis of novel triazole derivatives that exhibit antifungal activities.[1]
-
Dopamine Receptor Antagonists: The molecule serves as a precursor in the preparation of tetrahydrobenzazepines, which have been investigated as dopamine receptor antagonists for potential use as antipsychotics.[1]
-
Anticancer Research: While direct studies on 3-cyanocinnamic acid are limited, cinnamic acid derivatives, in general, are a significant area of research in oncology.[11][12][13] They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.[12] The cyano-substituted cinnamate core is a key pharmacophore in this class of inhibitors.
B. Potential as a MALDI Matrix
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique in proteomics. The "matrix" is a small organic molecule that co-crystallizes with the analyte (e.g., a peptide) and absorbs laser energy, facilitating a soft ionization of the analyte.[14][15]
Derivatives of cyanocinnamic acid, particularly α-cyano-4-hydroxycinnamic acid (CHCA), are considered "gold standard" matrices for peptide and small protein analysis.[15][16][17] The key properties of a good matrix are:
-
Strong absorption at the laser wavelength (typically 337 nm for nitrogen lasers).
-
Ability to co-crystallize with the analyte.
-
Vacuum stability.
-
Ability to donate a proton to the analyte upon irradiation.
While 3-cyanocinnamic acid is not a conventional MALDI matrix, its structural similarity to proven matrices suggests it could be investigated for this purpose. The cinnamic acid backbone provides the necessary chromophore for UV laser absorption. However, its proton affinity and crystallization behavior with analytes would need to be empirically validated. The absence of the 4-hydroxyl group, present in the highly effective CHCA, would likely alter its proton-donating ability and overall performance.[18]
MALDI Fundamental Principle Diagram
Caption: The fundamental process of Matrix-Assisted Laser Desorption/Ionization (MALDI).
Safety, Handling, and Hazard Information
As a responsible scientist, adherence to strict safety protocols is non-negotiable. 3-Cyanocinnamic acid is classified as a hazardous substance and must be handled with appropriate care.
Table 2: Hazard Identification and Precautions
| Hazard Statement | GHS Classification | Precautionary Measures | Source(s) |
| Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [4] |
| Harmful in contact with skin | Acute Toxicity, Dermal | Wear protective gloves and clothing. | [4] |
| Causes skin irritation | Skin Irritation | Avoid contact with skin. Wash contaminated clothing before reuse. | [4] |
| Causes serious eye irritation | Eye Irritation | Wear eye/face protection (safety glasses/goggles). | [4] |
| Harmful if inhaled | Acute Toxicity, Inhalation | Avoid breathing dust. Use only in a well-ventilated area. | [4] |
| May cause respiratory irritation | Specific Target Organ Toxicity | Use in a chemical fume hood. | [4] |
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[19]
-
Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[19]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]
Engineering Controls: Work should be performed in a well-ventilated laboratory, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.[19]
Conclusion
3-Cyanocinnamic acid (CAS 16642-93-6) is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis via Knoevenagel condensation allows for reliable access to this versatile building block. While its primary, field-proven application lies in providing a molecular scaffold for the synthesis of bioactive compounds, its structural relationship to established MALDI matrices presents an avenue for future analytical research. A thorough understanding of its properties, synthetic routes, and stringent safety requirements is essential for its effective and safe utilization in the laboratory.
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